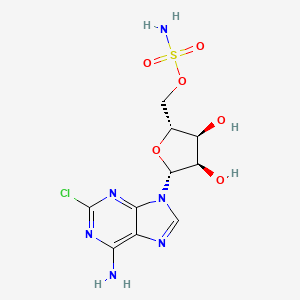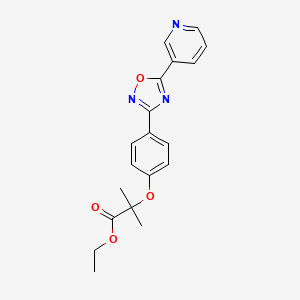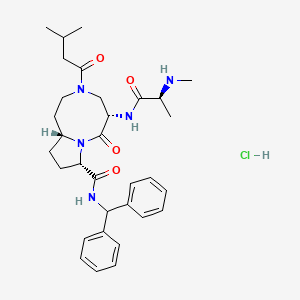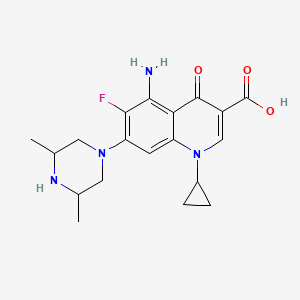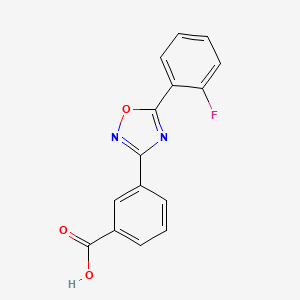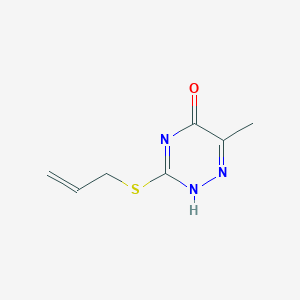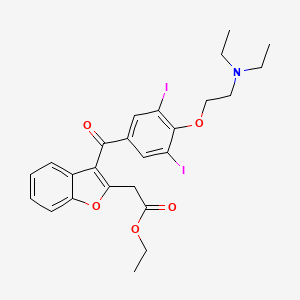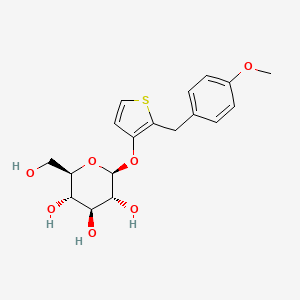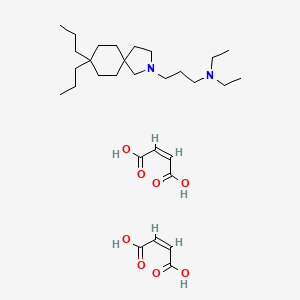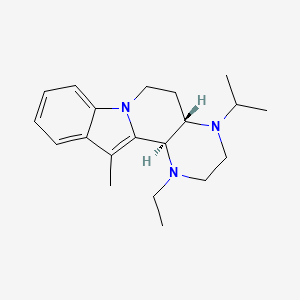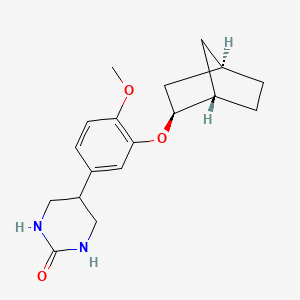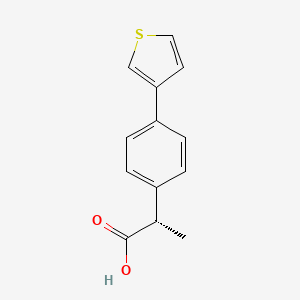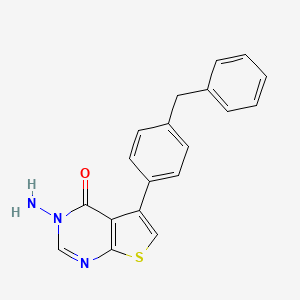
Barbadin
描述
巴巴丁是一种新型且选择性的抑制剂,它可以阻断β-arrestin和β2-adaptin之间的相互作用。 它已被证明可以阻断多种受体激动剂诱导的内吞作用,包括β2-肾上腺素能受体、V2-血管加压素受体和血管紧张素II 1型受体
准备方法
合成路线和反应条件
巴巴丁可以通过一系列化学反应合成,这些反应涉及其核心结构的形成以及随后的官能化。合成路线通常包括以下步骤:
核心结构的形成: 巴巴丁的核心结构是使用有机反应的组合合成的,包括缩合反应和环化反应。
官能化: 然后用各种取代基对核心结构进行官能化,以实现所需的化学性质。此步骤可能涉及烷基化、酰化和磺化等反应。
工业生产方法
巴巴丁的工业生产涉及将实验室中使用的合成路线放大。这包括优化反应条件,例如温度、压力和溶剂选择,以确保高产率和纯度。该过程也可能涉及纯化步骤,例如重结晶和色谱法,以获得最终产品。
化学反应分析
反应类型
巴巴丁经历几种类型的化学反应,包括:
氧化: 巴巴丁可以在特定条件下被氧化,形成各种氧化产物。
还原: 还原反应可用于修饰巴巴丁中存在的官能团。
取代: 巴巴丁可以进行取代反应,其中一个官能团被另一个官能团取代。
常用试剂和条件
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 取代反应通常涉及卤素和亲核试剂等试剂。
主要产物
从这些反应中形成的主要产物取决于所使用的具体条件和试剂。例如,巴巴丁的氧化可能会产生各种氧化衍生物,而还原可能会产生具有不同官能团的还原形式。
科学研究应用
巴巴丁在科学研究中具有广泛的应用,包括:
作用机制
巴巴丁通过选择性抑制β-arrestin和β2-adaptin之间的相互作用发挥作用。 这种抑制阻断了β2-肾上腺素能受体、V2-血管加压素受体和血管紧张素II 1型受体等受体的内吞作用 。通过阻止受体内化,巴巴丁调节受体信号通路,导致各种细胞反应。 巴巴丁的分子靶标包括β-arrestin和β2-adaptin蛋白,它们在受体介导的内吞作用和信号传导中起着至关重要的作用 .
相似化合物的比较
巴巴丁在选择性抑制β-arrestin/β2-adaptin相互作用方面是独一无二的。类似的化合物包括:
TRV-120027: 血管紧张素II 1型受体的β-arrestin-1偏向性激动剂,它也参与β-arrestin,同时阻断G蛋白信号传导.
ML221: 阿朴林受体强效拮抗剂,抑制阿朴林介导的活化和β-arrestin募集.
TC14012: CXCR4受体的选择性和肽模拟拮抗剂,在β-arrestin募集试验中具有活性.
巴巴丁因其对β-arrestin/β2-adaptin相互作用的特异性而脱颖而出,使其成为研究受体内吞作用和信号通路的宝贵工具。
属性
IUPAC Name |
3-amino-5-(4-benzylphenyl)thieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3OS/c20-22-12-21-18-17(19(22)23)16(11-24-18)15-8-6-14(7-9-15)10-13-4-2-1-3-5-13/h1-9,11-12H,10,20H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCBXPCSXEQQADU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=C(C=C2)C3=CSC4=C3C(=O)N(C=N4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601165986 | |
| Record name | 3-Amino-5-[4-(phenylmethyl)phenyl]thieno[2,3-d]pyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601165986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
356568-70-2 | |
| Record name | 3-Amino-5-[4-(phenylmethyl)phenyl]thieno[2,3-d]pyrimidin-4(3H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=356568-70-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Amino-5-[4-(phenylmethyl)phenyl]thieno[2,3-d]pyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601165986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Barbadin?
A1: this compound exerts its effects by binding to the clathrin adaptor protein (AP2), specifically disrupting the interaction between AP2 and β-arrestin. [] This disruption prevents β-arrestin-mediated endocytosis of G protein-coupled receptors (GPCRs) without completely abolishing the internalization process. [, ]
Q2: How does this compound impact the function of Formyl Peptide Receptor 2 (FPR2) in neutrophils?
A2: While this compound inhibits the AP2/β-arrestin interaction typically involved in FPR2 endocytosis, it surprisingly does not prevent the receptor's internalization. [] Instead, this compound selectively enhances FPR2-mediated release of reactive oxygen species (ROS) from neutrophils. [] This effect is independent of both β-arrestin recruitment and receptor endocytosis, suggesting a role for AP2 in FPR2-mediated ROS production. []
Q3: Can this compound influence the effectiveness of drugs targeting other GPCRs?
A3: Research suggests that this compound can potentiate the effects of certain GPCR agonists. For example, co-administration of this compound with Lorcaserin, a serotonin 2C receptor (5-HT2CR) agonist used for weight management, was shown to enhance and prolong Lorcaserin’s effects on weight loss and appetite reduction in mice. [, ] This enhanced effect is attributed to this compound's ability to prevent 5-HT2CR internalization, thereby maintaining the sensitivity of POMC neurons in the arcuate nucleus of the hypothalamus to Lorcaserin stimulation. [, ]
Q4: Does this compound demonstrate efficacy in models of disease?
A4: this compound has been explored in various preclinical models:
Q5: Are there any limitations observed with this compound in preclinical studies?
A5: Despite its promising effects in some models, this compound did not demonstrate significant benefits in a mouse model of Marfan syndrome when combined with lower doses of Losartan, an angiotensin II receptor blocker. [] This finding suggests that complete blockade of the target receptor, achievable with a high dose of Losartan alone, might be necessary for therapeutic efficacy in this specific context. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(3R,4R,5S,6R)-3,4-Dihydroxy-6-[[(2S,4S,5S)-4-hydroxy-5-(methylamino)oxan-2-yl]oxymethyl]-5-methoxyoxan-2-yl]-13-methyl-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4,6,8,10,15,17,19,21-nonaene-12,14-dione](/img/structure/B1667660.png)
![3-[(3R,4R,5S,6R)-6-[[(2S,4S,5S)-5-Amino-4-hydroxyoxan-2-yl]oxymethyl]-3,4-dihydroxy-5-methoxyoxan-2-yl]-13-methyl-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4,6,8,10,15,17,19,21-nonaene-12,14-dione](/img/structure/B1667661.png)
